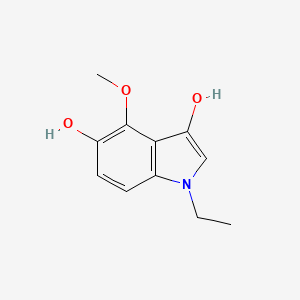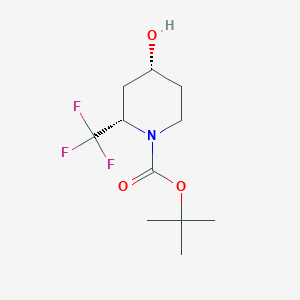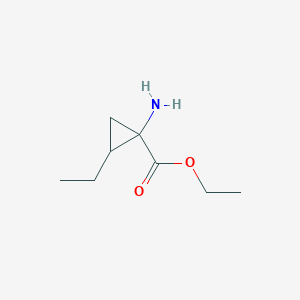
Ethyl1-amino-2-ethylcyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-amino-2-ethylcyclopropanecarboxylate is a chemical compound with the molecular formula C8H15NO2 It is an ester derivative of cyclopropanecarboxylic acid, featuring an amino group and an ethyl substituent on the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-amino-2-ethylcyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with an appropriate amine under controlled conditions. One common method is the reaction of ethyl cyclopropanecarboxylate with ethylamine in the presence of a catalyst such as triethylamine. The reaction is carried out at a temperature range of 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of ethyl 1-amino-2-ethylcyclopropanecarboxylate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Ethyl 1-amino-2-ethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines and esters.
科学的研究の応用
Ethyl 1-amino-2-ethylcyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various cyclopropane derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl 1-amino-2-ethylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Ethyl 1-amino-2-ethylcyclopropanecarboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 1-aminocyclopropanecarboxylate: Similar structure but lacks the ethyl substituent.
1-Aminocyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an ester.
Cyclopropylamine: Lacks the ester and additional ethyl substituent.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
ethyl 1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h6H,3-5,9H2,1-2H3 |
InChIキー |
CHAJAQRVAZTEPG-UHFFFAOYSA-N |
正規SMILES |
CCC1CC1(C(=O)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13111321.png)

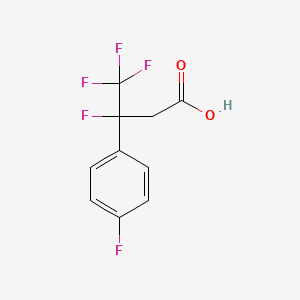
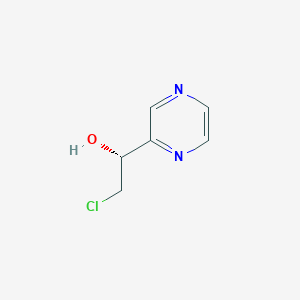

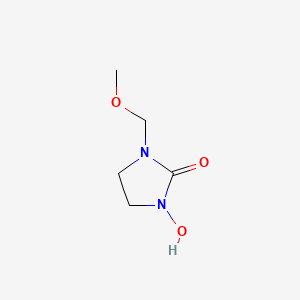
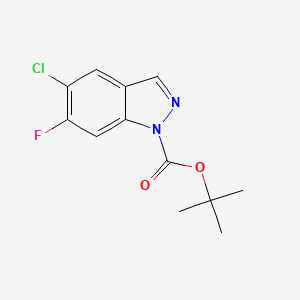
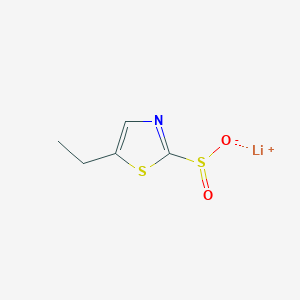


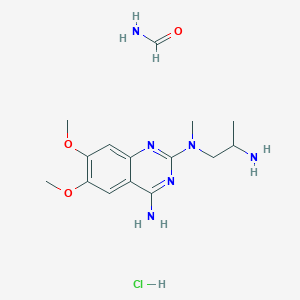
![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
